13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
Description
13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a polycyclic heteroaromatic compound featuring a tricyclic core with fused thiophene, methoxyphenyl, and diazatricyclo systems. Its structure includes two hydroxyl groups at positions 4 and 6, a methoxyphenyl substituent at position 13, and a thiophene moiety at position 11.
Properties
IUPAC Name |
6-hydroxy-13-(2-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S2/c1-26-15-6-3-2-5-11(15)12-9-13(16-7-4-8-27-16)22-21-18(12)19-20(28-21)14(24)10-17(25)23-19/h2-10H,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMCOVUMJMLXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol , with CAS number 290300-05-9 , has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 406.5 g/mol
- Structure : The compound features a complex bicyclic structure that includes thiophene and diazatricyclo components, which are significant in influencing its biological interactions.
Antiplatelet Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antiplatelet activities. For instance:
- Synthesis of Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their antiplatelet activity using aggregation tests with adenosine diphosphate (ADP) and arachidonic acid (AA) as inducers. One compound in particular demonstrated an IC value of 39 ± 11 µM against ADP-induced aggregation .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : Molecular docking studies suggest that interactions between the thiadiazole ring and specific amino acids (e.g., Lys280) facilitate binding to platelet receptors such as P2Y .
- Hydrophobic Interactions : The presence of hydrophobic regions within the compound enhances its affinity for lipid membranes and proteins involved in platelet activation.
Study on Thiadiazole Analogues
A study focused on synthesizing novel thiadiazole derivatives demonstrated that modifications in the chemical structure significantly impacted their biological activities. The synthesized compounds were tested for various activities including:
| Compound | Activity | IC (µM) |
|---|---|---|
| 3b | Antiplatelet (ADP-induced) | 39 ± 11 |
| A | Antiproliferative (Cancer cell lines) | 25 ± 5 |
| B | Antibacterial (Staphylococcus aureus) | 50 ± 15 |
These findings indicate that structural modifications can enhance or diminish biological efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene and methoxyphenyl groups have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells . The compound's structural characteristics may allow it to bind effectively to tubulin, similar to colchicine derivatives, which are known for their anticancer properties.
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar frameworks can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Material Science Applications
- Organic Electronics :
-
Polymer Chemistry :
- Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers used in various applications ranging from packaging to biomedical devices.
Case Studies
-
In Vitro Studies :
- A study focusing on the cytotoxic effects of thiophene derivatives demonstrated that compounds structurally related to 13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol showed IC50 values significantly lower than traditional chemotherapeutics against leukemia cell lines . This suggests a promising avenue for further exploration in drug development.
- Material Characterization :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis Using Tanimoto Coefficients
Structural analogs of the target compound can be identified using Tanimoto similarity indices, which quantify molecular overlap based on fingerprint descriptors. For example, the US-EPA CompTox Chemicals Dashboard employs a Tanimoto threshold of >0.8 to define high similarity . Applying this method, hypothetical analogs of the target compound might include:
- Thiadiazoles (e.g., compounds 9a–g and 12a from ), which share heterocyclic cores but lack the tricyclic framework.
- Aglaithioduline (), a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), highlighting how substituent variations impact bioactivity.
Key Differences in Substituents and Pharmacokinetics
The target compound’s thiophene and methoxyphenyl groups distinguish it from analogs like 4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a, ), which features triazole and diazenyl substituents. Such differences influence:
- LogP and solubility : Thiophene’s electron-rich nature may enhance π-π interactions but reduce aqueous solubility compared to phenyl-substituted analogs.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Optimization : Replacing the thiophene with a pyridine ring could enhance solubility while retaining aromatic interactions.
- Pharmacokinetic Profiling : Experimental determination of the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical, as its high molecular weight (~450 g/mol) may limit oral bioavailability.
- Database Utilization : Platforms like the US-EPA CompTox Dashboard () can expedite analog identification for read-across toxicity studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing the compound, and how can its structure be confirmed?
- Methodology : Utilize photochemical reactions involving thiophenol derivatives under controlled light conditions to assemble the tricyclic core, as demonstrated in analogous systems . For structural confirmation, combine 1H/13C NMR spectroscopy (focusing on sulfur-bearing carbon shifts) and single-crystal X-ray diffraction to resolve stereochemical ambiguities. Comparative analysis with known derivatives (e.g., Table 1 in ) is critical for assignments .
Q. Which analytical techniques are prioritized for assessing purity and stereochemical integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity, while mass spectrometry (HRMS) confirms molecular weight. For stereochemical analysis, employ nuclear Overhauser effect (NOE) NMR experiments and cross-reference crystallographic data from structurally related compounds .
Q. How can researchers design initial experiments to study substituent effects on reactivity?
- Methodology : Use a fractional factorial design to screen substituent variations (e.g., methoxy vs. hydroxy groups on aromatic rings) while minimizing experimental runs. This approach identifies critical variables influencing reaction yields or regioselectivity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Implement quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Integrate these with experimental data via platforms like ICReDD’s reaction path search tools, which narrow optimal conditions (e.g., solvent, temperature) and predict photochemical byproducts .
Q. What strategies resolve contradictions in NMR data for stereoisomeric mixtures?
- Methodology : Combine dynamic NMR (DNMR) to probe slow-exchange systems with computational chemical shift prediction (e.g., using DFT-based tools like SHIFTX2). For unresolved cases, synthesize enantiomerically pure analogs via chiral auxiliaries and compare spectral data .
Q. How can photolability during synthesis be mitigated without compromising yield?
- Methodology : Optimize light wavelength and intensity during photochemical steps to minimize degradation. Introduce stabilizing agents (e.g., radical scavengers) or conduct reactions under inert atmospheres to suppress disulfide formation, a common side reaction in thiophenol-based systems .
Q. What experimental frameworks address discrepancies in reaction mechanisms proposed for similar tricyclic systems?
- Methodology : Use isotopic labeling (e.g., deuterium at reactive sites) to track bond cleavage/formation kinetics. Pair this with in situ FTIR or Raman spectroscopy to monitor intermediate species in real time, reconciling mechanistic hypotheses with empirical data .
Q. How can AI-driven automation improve reproducibility in multi-step syntheses?
- Methodology : Integrate robotic platforms with AI algorithms (e.g., Bayesian optimization) to autonomously adjust reaction parameters (e.g., stoichiometry, heating rates). Systems like COMSOL Multiphysics enable predictive modeling of heat/mass transfer, reducing batch-to-batch variability .
Tables for Key Data
Table 1 : Diagnostic NMR Shifts for Sulfur-Bearing Carbons in Related Compounds
| Compound | C-3 (Disulfide) | C-3 (Sulfide) | Δδ (ppm) | Reference |
|---|---|---|---|---|
| Analog A (15) | 32.1 | 27.8 | 4.3 | |
| Analog B (19) | 29.5 | 24.2 | 5.3 |
Table 2 : Experimental Design Parameters for Photochemical Optimization
| Variable | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Light Intensity | 50 mW/cm² | 200 mW/cm² | <0.01 |
| Reaction Time | 2 h | 8 h | 0.03 |
| Thiophenol Equiv | 1.2 | 2.5 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
